(4S,5R,6R,18R)-4,5-dihydroxy-3,8,8,15,15,18-hexamethyl-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-19-one
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Overview
Description
Preparation Methods
Ingenol-5,20-acetonide can be synthesized through multiple steps starting from ingenol. One common synthetic route involves the reaction of ingenol with acetone in the presence of p-toluenesulfonic acid as a catalyst, followed by neutralization with sodium hydrogen carbonate . This process is optimized for industrial-scale production, ensuring minimal loss of the precious ingenol raw material . The reaction is typically carried out under cryogenic conditions, with temperatures ranging from -40°C to -80°C .
Chemical Reactions Analysis
Ingenol-5,20-acetonide undergoes various chemical reactions, including oxidation, reduction, and esterification . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and esterification reagents like acyl chlorides in the presence of pyridine and 4-dimethylaminopyridine . Major products formed from these reactions include ingenol derivatives with enhanced stability and biological activity .
Scientific Research Applications
Ingenol-5,20-acetonide has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of other ingenol derivatives . In biology and medicine, it has been studied for its potential anti-cancer properties, particularly in the treatment of actinic keratosis . The compound has also shown promise in inducing apoptosis in myeloid leukemia cell lines and primary acute myeloid leukemia cells . Additionally, ingenol-5,20-acetonide is used in the development of novel pharmaceuticals and as a tool for studying protein kinase C activation .
Mechanism of Action
The mechanism of action of ingenol-5,20-acetonide involves the activation of protein kinase C, leading to the modulation of various signaling pathways . This activation results in the induction of apoptosis and the inhibition of cell proliferation . The compound also triggers primary necrosis followed by neutrophil-mediated inflammation and antibody-dependent cell death of residual disease cells . These effects contribute to its potential therapeutic applications in cancer treatment .
Comparison with Similar Compounds
Ingenol-5,20-acetonide is unique among ingenol derivatives due to its improved stability and enhanced biological activity . Similar compounds include ingenol-3-angelate, ingenol-3,4:5,20-diacetonide, and 20-deoxyingenol . While these compounds share structural similarities, ingenol-5,20-acetonide stands out for its superior stability and efficacy in various applications .
Properties
Molecular Formula |
C23H32O5 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(4S,5R,6R,18R)-4,5-dihydroxy-3,8,8,15,15,18-hexamethyl-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-19-one |
InChI |
InChI=1S/C23H32O5/c1-11-9-22-12(2)7-15-16(20(15,3)4)14(18(22)25)8-13-10-27-21(5,6)28-19(13)23(22,26)17(11)24/h8-9,12,14-17,19,24,26H,7,10H2,1-6H3/t12-,14?,15?,16?,17+,19-,22?,23-/m1/s1 |
InChI Key |
ONMDPPVVEFWDOD-FMBNQKDMSA-N |
Isomeric SMILES |
C[C@@H]1CC2C(C2(C)C)C3C=C4COC(O[C@H]4[C@]5(C1(C3=O)C=C([C@@H]5O)C)O)(C)C |
Canonical SMILES |
CC1CC2C(C2(C)C)C3C=C4COC(OC4C5(C1(C3=O)C=C(C5O)C)O)(C)C |
Origin of Product |
United States |
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